2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide
Overview
Description
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide: is an organic compound with the molecular formula C10H18N2O2 It is a derivative of cyclohexane, where two acetamide groups are attached to the first carbon atom of the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide can be synthesized through the hydrolysis of 1,1-cyclohexyl dicyanoamide, followed by a decarboxylation reaction. The process involves:
Hydrolysis Reaction: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis, resulting in the formation of a paste.
Decarboxylation Reaction: The paste is then added to a sulfuric acid solution to carry out a decarboxylation reaction, producing 1,1-cyclohexanediacetic acid as an intermediate.
Amidation: The intermediate is then reacted with ammonia or an amine to form 1,1-cyclohexanediacetamide
Industrial Production Methods: The industrial production of 1,1-cyclohexanediacetamide follows similar steps but on a larger scale. The process is optimized to ensure high yield and purity while minimizing environmental impact. Waste products such as ammonia and methanol are treated to reduce pollution .
Chemical Reactions Analysis
Types of Reactions: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide groups to amines.
Substitution: The amide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products:
Oxidation: Produces 1,1-cyclohexanediacetic acid.
Reduction: Produces 1,1-cyclohexanediethylamine.
Substitution: Produces various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiepileptic drugs like gabapentin.
Industry: Utilized in the production of polymers and other materials due to its unique structural properties
Mechanism of Action
The mechanism of action of 1,1-cyclohexanediacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity.
Pathways Involved: It may modulate pathways related to neurotransmission, particularly those involving gamma-aminobutyric acid (GABA), due to its structural similarity to gabapentin
Comparison with Similar Compounds
1,1-Cyclohexanediacetic acid: An intermediate in the synthesis of 1,1-cyclohexanediacetamide.
Gabapentin: A structurally related compound used as an antiepileptic drug.
1,1-Cyclohexanediethylamine: A reduction product of 1,1-cyclohexanediacetamide.
Uniqueness: 2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide is unique due to its dual acetamide groups, which confer specific chemical reactivity and potential biological activity. Its structural features make it a valuable intermediate in the synthesis of pharmaceuticals and other complex organic compounds .
Properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c11-8(13)6-10(7-9(12)14)4-2-1-3-5-10/h1-7H2,(H2,11,13)(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXWAXFXBDRFFLU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CC(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101311013 | |
Record name | 1,1-Cyclohexanediacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887589-52-8 | |
Record name | 1,1-Cyclohexanediacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887589-52-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Cyclohexanediacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101311013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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